![molecular formula C18H18N2O4 B2887019 methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate CAS No. 259810-97-4](/img/structure/B2887019.png)
methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate
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Description
Methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate, also known as MPPF, is a chemical compound that is used in scientific research. It is a selective antagonist for the serotonin receptor subtype 1A (5-HT1A), which plays a crucial role in regulating mood, anxiety, and stress. MPPF has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Synthesis and Use in Heterocyclic Systems
Methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate and related compounds have been used in the synthesis of various heterocyclic systems. For instance, Lovro Selič and colleagues (1997) utilized similar compounds in preparing 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones, demonstrating their utility in creating diverse heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Physico-Chemical Properties in Beta-Adrenolytics
The physico-chemical properties of derivatives of methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate have been studied, particularly in the context of beta-adrenolytics. M. Stankovicová and colleagues (2014) investigated compounds with potential ultra-short beta-adrenolytic activity, examining their lipophilicity, surface activity, acidobasic properties, and more, to understand the relationship between their structure and biological activity (Stankovicová, Bezáková, Mokrý, Salát, Kocik, & Csöllei, 2014).
Crystal Packing Studies
Zhenfeng Zhang, Yanbo Wu, and Guisheng Zhang (2011) focused on the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, noting the presence of rare N⋯π and O⋯π interactions, along with hydrogen bonding. Their research contributes to the understanding of molecular interactions and stability in crystalline structures (Zhang, Wu, & Zhang, 2011).
Synthesis and Spectral Properties
S. Murugavel et al. (2017) synthesized a novel compound closely related to methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate, exploring its molecular structure, spectral properties, and antimicrobial activity. This shows its potential in both chemical analysis and biomedical applications (Murugavel, Velan, Kannan, & Bakthadoss, 2017).
Polymerization and Materials Science
In the field of materials science, Gang Yang, M. Jikei, and M. Kakimoto (1999) investigated the polymerization of compounds related to methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate. They focused on creating hyperbranched aromatic polyamides, demonstrating the material's potential in various applications (Yang, Jikei, & Kakimoto, 1999).
Liquid Crystalline Behaviors
Mazin M. Abdul Razzaq Al-Obaidy, I. H. Tomi, and Abdulqader M. Abdulqader (2021) synthesized derivatives of similar compounds, studying their liquid crystalline behaviors. This research is vital for the development of new materials with potential applications in displays and other technologies (Al-Obaidy, Tomi, & Abdulqader, 2021).
properties
IUPAC Name |
methyl (E)-2-benzamido-3-(4-methoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-10-8-14(9-11-15)19-12-16(18(22)24-2)20-17(21)13-6-4-3-5-7-13/h3-12,19H,1-2H3,(H,20,21)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXKQPJMNBRPDK-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C(=O)OC)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate |
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